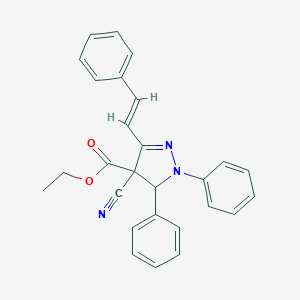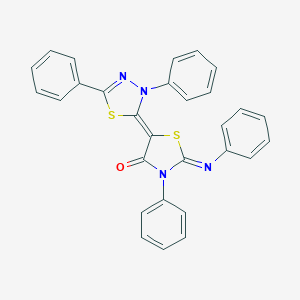![molecular formula C20H21Cl2N5O4 B283173 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has shown promising results in several studies, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The compound 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the migration and invasion of cancer cells, which is essential for cancer metastasis. Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which is known to contribute to cancer development and progression.
実験室実験の利点と制限
The compound 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It also exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. It has been found to exhibit cytotoxicity against normal cells, which may limit its use as a therapeutic agent. Additionally, the exact mechanism of action of this compound is still not fully understood, which may hinder its development as a drug candidate.
将来の方向性
There are several future directions for the research on 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential use of this compound in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. This will help in the development of safer and more effective drugs based on this compound.
Conclusion:
In conclusion, 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has shown promising results in several studies. It exhibits potent anticancer activity and has potential applications in various fields, including medicinal chemistry and drug discovery. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves several steps. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzoic acid with 4-hydroxy-3-methoxybenzylamine to form the intermediate compound. This intermediate is then reacted with ethylenediamine and triethyl orthoformate to obtain the final product.
科学的研究の応用
The compound 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
分子式 |
C20H21Cl2N5O4 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
4-amino-N-[2-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C20H21Cl2N5O4/c1-29-17-9-12(10-24-6-7-25-20(28)18-19(23)27-31-26-18)3-5-16(17)30-11-13-2-4-14(21)15(22)8-13/h2-5,8-9,24H,6-7,10-11H2,1H3,(H2,23,27)(H,25,28) |
InChIキー |
QYTVKBLSINXMEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)


![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)